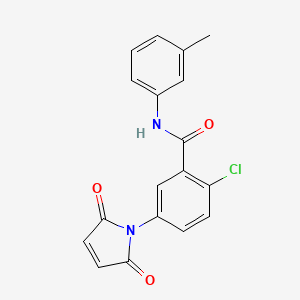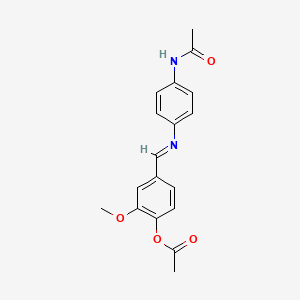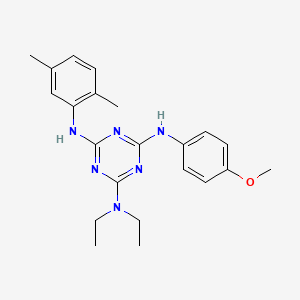![molecular formula C13H11ClN6O5 B11530375 (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11530375.png)
(2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(E)-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE is a complex organic compound that features a furan ring substituted with a chloromethyl nitrophenyl group and a nitroguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(E)-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE typically involves the condensation of 5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde with nitroguanidine under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(E)-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[(E)-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biology, this compound may be studied for its potential biological activity. It could be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its unique structure could be explored for its ability to interact with specific biological targets.
Industry
In industry, (E)-N-[(E)-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE could be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (E)-N-[(E)-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE involves its interaction with specific molecular targets. The nitroguanidine moiety may interact with enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
Nitroguanidine: A component of the target compound with known applications in explosives and propellants.
Chloromethyl nitrophenyl derivatives:
Uniqueness
(E)-N-[(E)-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE is unique due to its combination of a furan ring, a chloromethyl nitrophenyl group, and a nitroguanidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H11ClN6O5 |
|---|---|
Molecular Weight |
366.72 g/mol |
IUPAC Name |
1-[(E)-[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C13H11ClN6O5/c1-7-4-11(19(21)22)9(5-10(7)14)12-3-2-8(25-12)6-16-17-13(15)18-20(23)24/h2-6H,1H3,(H3,15,17,18)/b16-6+ |
InChI Key |
FUQYGOOJVDOUBY-OMCISZLKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/N/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide](/img/structure/B11530292.png)

![2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]-4-iodophenol](/img/structure/B11530296.png)
![4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzamide](/img/structure/B11530300.png)

![N-Allyl-N-phenyldibenzo[A,C]phenazine-11-carboxamide](/img/structure/B11530314.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11530318.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11530324.png)
![(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11530326.png)
![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530337.png)
![N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11530344.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530345.png)
![6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11530348.png)

